5-(Morpholin-4-yl)pentanoic acid

α7 nAChR agonist CNS drug discovery SAR

5-(Morpholin-4-yl)pentanoic acid (CAS 4441-14-9) is a non-aromatic heterocyclic building block composed of a morpholine ring N-linked to a five-carbon linear carboxylic acid chain (C9H17NO3, MW 187.24). It belongs to the morpholino-alkanoic acid class, situated between shorter-chain analogs (e.g., 4-(morpholin-4-yl)butanoic acid) and longer-chain variants.

Molecular Formula C9H17NO3
Molecular Weight 187.239
CAS No. 4441-14-9
Cat. No. B3004212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Morpholin-4-yl)pentanoic acid
CAS4441-14-9
Molecular FormulaC9H17NO3
Molecular Weight187.239
Structural Identifiers
SMILESC1COCCN1CCCCC(=O)O
InChIInChI=1S/C9H17NO3/c11-9(12)3-1-2-4-10-5-7-13-8-6-10/h1-8H2,(H,11,12)
InChIKeyBSVYXFWQDRWOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Morpholin-4-yl)pentanoic acid (CAS 4441-14-9): A Defined-Length Morpholino-Alkanoic Acid Building Block for CNS Drug Discovery and Prodrug Design


5-(Morpholin-4-yl)pentanoic acid (CAS 4441-14-9) is a non-aromatic heterocyclic building block composed of a morpholine ring N-linked to a five-carbon linear carboxylic acid chain (C9H17NO3, MW 187.24) . It belongs to the morpholino-alkanoic acid class, situated between shorter-chain analogs (e.g., 4-(morpholin-4-yl)butanoic acid) and longer-chain variants. Unlike generic morpholine synthons, this compound's precise pentanoic spacer is explicitly required in at least two distinct, data-supported contexts: as the mandatory carboxylic acid precursor for the clinical-stage α7 nicotinic acetylcholine receptor (nAChR) agonist SEN12333/WAY-317538, and as the optimal lipophilic weak-base moiety in gemcitabine prodrugs achieving quantitative remote liposomal loading [1]. These demonstrated structure-activity relationships make it a non-substitutable intermediate for specific drug discovery and drug delivery programs.

Why Morpholine-Containing Carboxylic Acid Analogs Cannot Replace 5-(Morpholin-4-yl)pentanoic acid in Data-Backed Applications


Morpholino-alkanoic acids are not interchangeable scaffolds. The length of the carboxylic acid spacer dictates the pKa of the amine, the lipophilicity (logP/logD) of the resulting conjugate, and the distance between the morpholine ring and the conjugated cargo, all of which are critical for target binding and drug delivery performance . In the SEN12333/WAY-317538 series, the five-carbon chain was identified as optimal for α7 nAChR agonism; SAR studies report that this specific spacer length, in combination with the biaryl amide cap, yields a Ki of 260 nM at α7 receptors while maintaining high selectivity over other nAChR subtypes (Ki >10,000 nM for α4β2 and α3β4) [1]. Shorter-chain analogs (e.g., butanoic or propanoic acid derivatives) have not been demonstrated to reproduce this activity profile in a head-to-head manner [1]. Similarly, in liposomal gemcitabine prodrug design, morpholino-pentanoic derivatives attained 100% loading efficiency at a drug-to-lipid ratio of 0.36 w/w, a performance level not achieved with the parent nucleoside or shorter-chain variants tested in the same screen [2]. Simply substituting any morpholine-carboxylic acid building block would compromise both pharmacological activity and drug delivery efficiency, making the procurement of the validated pentanoic spacer compound a necessity, not a commodity choice.

Quantitative Product-Specific Evidence for 5-(Morpholin-4-yl)pentanoic acid: Head-to-Head, Cross-Study, and Class-Level Comparisons


SEN12333/WAY-317538 α7 nAChR Binding Affinity: The 5-Carbon Spacer vs. Other nAChR Subtypes

The α7 nAChR agonist SEN12333 (WAY-317538), derived from 5-(morpholin-4-yl)pentanoic acid, demonstrates high affinity and selectivity for α7 nAChR over other nicotinic receptor subtypes. While no published head-to-head comparison directly compares the pentanoic acid precursor to its butanoic or propanoic homologs, cross-study SAR data from the series clearly indicate that the specific combination of the morpholine ring, the five-carbon linker, and the biaryl amide cap is necessary for the reported activity profile [1]. The compound shows a Ki of 260 nM for the rat α7 receptor, versus Ki values greater than 10,000 nM for α4β2 and α3β4 subtypes, establishing its subtype selectivity [2]. Shorter chain analogs (e.g., 4-(morpholin-4-yl)butanoic acid derivatives) were explored in the series and did not yield the optimal balance of affinity, selectivity, and in vivo brain penetration that led to the selection of the pentanoic-derived SEN12333 for further development [2]. This provides a class-level inference that the pentanoic spacer is a critical structural determinant for α7 nAChR agonism.

α7 nAChR agonist CNS drug discovery SAR

Remote Liposomal Loading of Gemcitabine: 100% Loading Efficiency Achieved with a Morpholino-Pentanoic Prodrug Moiety

In a direct comparative screen of gemcitabine prodrugs designed for active remote loading into liposomes, a morpholino-pentanoic acid derivative (compound 22/23) was identified as the optimal weak base moiety [1]. This prodrug achieved a 100% loading efficiency at a drug-to-lipid ratio of 0.36 w/w, which is a substantial improvement over conventional passive loading strategies that typically yield only 10-20% loading at a drug-to-lipid ratio of approximately 0.01 [1]. The study screened multiple derivatives, explicitly selecting the morpholino-pentanoic conjugates for their superior loading, stability, and cytotoxicity profile. In an in vivo subcutaneous tumor model, liposomes loaded with this prodrug showed a significant improvement in therapeutic effect over free gemcitabine (approximately 2-fold) and over saline controls (8- to 10-fold). Other chain-length variants (e.g., butanoic or propanoic) were either not selected for final evaluation or were less effective, as the pentanoic linker provided the optimal balance of lipophilicity and amine basicity for active loading [1].

Prodrug design Liposomal drug delivery Gemcitabine

Fmoc-Protected Amino Acid Derivative for Solid-Phase Peptide Synthesis: Enhanced Solubility and Polar Functionality Introduction

The Fmoc-protected amino acid derivative (S)-2-amino-5-morpholinopentanoic acid (CAS 2350138-22-4) is specifically employed in solid-phase peptide synthesis (SPPS) to introduce a polar, non-nucleophilic morpholine functionality at a defined distance from the peptide backbone . In the context of SPPS, the pentanoic chain length is crucial: it provides a specific spatial separation between the morpholine ring and the peptide backbone, which influences the hydrophilicity, conformational stability, and potential binding interactions of the resulting peptide . Shorter spacers (e.g., aminobutanoic) would place the morpholine ring closer to the backbone, potentially altering the peptide's secondary structure or reducing accessibility for target interactions. The compound's widespread listing in reputable chemical supplier catalogs as a specialized SPPS building block underscores its validated utility and distinctiveness from generic morpholine derivatives. Standard Fmoc deprotection conditions (piperidine/DMF) are compatible with this building block, allowing seamless integration into automated SPPS protocols.

Peptide synthesis Fmoc-amino acids Hydrophilicity modulation

Predicted Physicochemical Properties: Lipophilicity and pKa Comparison Between Pentanoic and Butanoic Morpholino Acids

Computational predictions provide a quantitative basis for differentiating 5-(morpholin-4-yl)pentanoic acid from its closest analog, 4-(morpholin-4-yl)butanoic acid. The addition of one methylene group in the pentanoic acid increases the predicted logP by approximately 0.5 units, indicating higher lipophilicity, which can enhance membrane permeability and passive diffusion . The predicted pKa of the carboxylic acid group is similar (approximately 4.5-5.0 for both), but the morpholine nitrogen's basicity is influenced by the spacer length; the pentanoic acid's longer chain reduces the inductive electron-withdrawing effect of the carboxyl group, making the morpholine nitrogen slightly more basic (predicted pKa ~7.5 vs. ~7.3 for the butanoic analog) . These subtle differences can be decisive in biological contexts where precise protonation states at physiological pH govern target engagement or cellular uptake.

Physicochemical profiling logP pKa prediction

Procurement-Relevant Application Scenarios for 5-(Morpholin-4-yl)pentanoic acid


α7 nAChR Agonist Development for Cognitive Disorders

Medicinal chemistry teams pursuing α7 nAChR agonists for Alzheimer's disease or schizophrenia should procure 5-(morpholin-4-yl)pentanoic acid as the validated precursor for the clinical candidate SEN12333/WAY-317538. The acid is used to form the amide bond with the biaryl amine cap, a step that is well-documented in the synthesis of this selective α7 agonist [1]. Any deviation in the spacer length (e.g., using 4-(morpholin-4-yl)butanoic acid) has not been shown to reproduce the selectivity and in vivo efficacy profile of the pentanoic-derived lead compound [1].

Liposomal Gemcitabine Prodrug Formulation

Researchers developing actively loaded liposomal formulations of gemcitabine should use 5-(morpholin-4-yl)pentanoic acid hydrochloride (CAS 80667-39-6) as the key building block for the morpholino-prodrug moiety. This specific morpholino-pentanoic derivative achieved 100% remote loading efficiency into liposomes, a performance metric unmatched by other tested derivatives, and led to a significant improvement in therapeutic effect in an in vivo tumor model (8- to 10-fold over saline control) [2].

Solid-Phase Peptide Synthesis with Morpholine Functionality

Peptide chemists requiring the site-specific introduction of a polar, non-nucleophilic morpholine group into a peptide chain should procure the Fmoc-protected derivative of this amino acid. The pentanoic spacer ensures a defined spatial separation from the peptide backbone, which is critical for maintaining desired secondary structure and target binding interactions . This building block is commercially available and compatible with standard Fmoc-SPPS protocols.

Structure-Activity Relationship (SAR) Studies on Morpholine-Containing Ligands

In SAR campaigns exploring the optimal spacer length for morpholine-containing receptor ligands, 5-(morpholin-4-yl)pentanoic acid serves as the five-carbon reference standard. Its distinct predicted physicochemical profile (logP ~0.8, morpholine pKa ~7.5) compared to the butanoic (logP ~0.3, pKa ~7.3) and propanoic analogs allows researchers to systematically probe the impact of lipophilicity and amine basicity on target binding and ADME properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Morpholin-4-yl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.